molecular formula C14H16N4O3S B5810302 N-(6-nitro-1,3-benzothiazol-2-yl)-2-piperidin-1-ylacetamide

N-(6-nitro-1,3-benzothiazol-2-yl)-2-piperidin-1-ylacetamide

Cat. No.: B5810302
M. Wt: 320.37 g/mol
InChI Key: ZUCQCWBXCDXQDY-UHFFFAOYSA-N
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Description

N-(6-nitro-1,3-benzothiazol-2-yl)-2-piperidin-1-ylacetamide is a chemical compound that belongs to the class of benzothiazole derivatives. Benzothiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of a nitro group at the 6th position of the benzothiazole ring and a piperidin-1-ylacetamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-nitro-1,3-benzothiazol-2-yl)-2-piperidin-1-ylacetamide typically involves the following steps:

    Starting Material Preparation: The synthesis begins with the preparation of 6-nitro-1,3-benzothiazol-2-amine. This is achieved by nitration of 1,3-benzothiazole using a mixture of concentrated nitric acid and sulfuric acid.

    Formation of Intermediate: The 6-nitro-1,3-benzothiazol-2-amine is then reacted with chloroacetyl chloride in the presence of a base such as triethylamine to form N-(6-nitro-1,3-benzothiazol-2-yl)-2-chloroacetamide.

    Final Product Formation: The intermediate N-(6-nitro-1,3-benzothiazol-2-yl)-2-chloroacetamide is then reacted with piperidine to yield the final product, this compound.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-(6-nitro-1,3-benzothiazol-2-yl)-2-piperidin-1-ylacetamide undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The piperidin-1-ylacetamide moiety can undergo nucleophilic substitution reactions with various nucleophiles.

    Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like m-chloroperbenzoic acid.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon catalyst.

    Substitution: Nucleophiles such as amines, thiols, or alcohols.

    Oxidation: m-Chloroperbenzoic acid, acetic acid.

Major Products Formed

    Reduction: N-(6-amino-1,3-benzothiazol-2-yl)-2-piperidin-1-ylacetamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: N-oxide derivatives of the original compound.

Scientific Research Applications

N-(6-nitro-1,3-benzothiazol-2-yl)-2-piperidin-1-ylacetamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets such as enzymes and receptors.

    Chemical Biology: It serves as a probe to investigate biological pathways and mechanisms.

    Industrial Applications: The compound is explored for its use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(6-nitro-1,3-benzothiazol-2-yl)-2-piperidin-1-ylacetamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects. The piperidin-1-ylacetamide moiety may enhance the compound’s binding affinity to certain receptors or enzymes, modulating their activity and resulting in therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    6-nitro-1,3-benzothiazol-2-yl)-3-phenoxypropanamide: Similar structure with a phenoxypropanamide moiety.

    2-ethyl-6-nitro-benzothiazole: Similar structure with an ethyl group instead of the piperidin-1-ylacetamide moiety.

    2-methyl-6-nitro-benzothiazole: Similar structure with a methyl group instead of the piperidin-1-ylacetamide moiety.

Uniqueness

N-(6-nitro-1,3-benzothiazol-2-yl)-2-piperidin-1-ylacetamide is unique due to the presence of the piperidin-1-ylacetamide moiety, which can enhance its biological activity and binding affinity to specific targets. This structural feature distinguishes it from other benzothiazole derivatives and contributes to its potential therapeutic applications.

Properties

IUPAC Name

N-(6-nitro-1,3-benzothiazol-2-yl)-2-piperidin-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O3S/c19-13(9-17-6-2-1-3-7-17)16-14-15-11-5-4-10(18(20)21)8-12(11)22-14/h4-5,8H,1-3,6-7,9H2,(H,15,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUCQCWBXCDXQDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC(=O)NC2=NC3=C(S2)C=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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